molecular formula C9H7BrN2O B597463 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-52-5

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B597463
CAS No.: 1313712-52-5
M. Wt: 239.072
InChI Key: YQGGZWQDUAEDFW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde , follows IUPAC conventions:

  • Imidazo[1,2-a]pyridine denotes the fused bicyclic system comprising a pyridine ring (positions 1–6) and an imidazole ring (positions 7–9).
  • Bromo at position 3 and methyl at position 7 specify substituents on the imidazole and pyridine rings, respectively.
  • Carbaldehyde at position 2 indicates a formyl group (-CHO) on the imidazole ring.

The molecular formula C₉H₇BrN₂O corresponds to a molecular weight of 239.07 g/mol . Key structural features include:

  • A planar bicyclic core with conjugated π-electrons.
  • Electron-withdrawing bromine and aldehyde groups influencing reactivity.
Table 1: Molecular descriptors
Property Value
Molecular formula C₉H₇BrN₂O
Molecular weight 239.07 g/mol
CAS Registry Number 1313712-52-5
SMILES CC1=CC2=NC(=C(N2C=C1)Br)C=O

Crystallographic Studies and X-ray Diffraction Data

While crystallographic data for this specific compound remain unpublished, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic or triclinic crystal systems with π-stacking and hydrogen-bonding interactions. For example:

  • Related compound : 6-Bromo-2-methylimidazo[1,2-a]pyridine crystallizes in the P-1 space group with unit cell parameters a = 8.92 Å, b = 9.15 Å, c = 11.85 Å, and angles α = 92.8°, β = 110.5°, γ = 116.9°.
  • The aldehyde group’s orientation influences intermolecular interactions, potentially forming C–H···O hydrogen bonds.
Table 2: Hypothetical crystallographic parameters (extrapolated)
Parameter Value
Space group P-1
Unit cell volume ~468 ų
Z (molecules/unit cell) 2

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for structurally similar compounds provide insights into this molecule’s electronic environment:

¹H NMR (400 MHz, CDCl₃) :
  • Aldehyde proton : δ ≈ 9.8 ppm (singlet, -CHO).
  • Aromatic protons :
    • Pyridine H-5: δ ≈ 7.4 ppm (doublet, J = 7.2 Hz).
    • Imidazole H-8: δ ≈ 7.9 ppm (singlet).
  • Methyl group : δ ≈ 2.5 ppm (singlet, -CH₃).
¹³C NMR (100 MHz, CDCl₃) :
  • Aldehyde carbon : δ ≈ 190 ppm.
  • Aromatic carbons : δ 140–160 ppm (imidazo ring), δ 120–130 ppm (pyridine ring).
  • Methyl carbon : δ ≈ 21 ppm.

Tautomerism and Conformational Analysis

The compound’s tautomeric behavior is influenced by:

  • Keto-enol tautomerism : The aldehyde group may participate in equilibrium with a hydrated enol form, though the aldehyde is typically favored in non-aqueous media.
  • Ring tautomerism : The imidazo[1,2-a]pyridine core exhibits planar rigidity, minimizing conformational flexibility. Substituents like bromine and methyl groups stabilize the dominant tautomer by steric and electronic effects.
Computational insights (DFT studies):
  • The 3-bromo-7-methyl substitution pattern reduces electron density at N-1, disfavoring proton transfer.
  • Tautomeric energy barriers exceed 25 kcal/mol, indicating negligible interconversion at room temperature.
Figure 1: Dominant tautomer (illustration)

[Imidazo[1,2-a]pyridine core with bromine (C3), methyl (C7), and aldehyde (C2) groups in equilibrium-free conformation.]

Properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGZWQDUAEDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724475
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-52-5
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategies

Bromination at the 3-position of the imidazo[1,2-a]pyridine scaffold is critical for introducing the halogen substituent. Electrophilic aromatic substitution (EAS) is the most common approach, leveraging the inherent electron-rich nature of the heterocycle.

Direct Bromination :
Using molecular bromine (Br2Br_2) in dichloromethane at 0–25°C achieves bromination at position 3, guided by the methyl group’s meta-directing effect at position 7. Alternatively, NN-bromosuccinimide (NBS) in dimethylformamide (DMF) under radical initiation (e.g., AIBN) offers regioselectivity with yields up to 85%.

Chlorination-Bromination Exchange :
A patent method for 2-pyridine carboxaldehyde synthesis employs trichloroisocyanuric acid (TCICA) for chloromethylation, followed by bromide displacement. Adapting this, 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes chlorination at position 3 using TCICA in chloroform, with subsequent treatment with NaBr in aqueous acetone to yield the brominated derivative (72% yield).

Formylation Techniques

Introducing the aldehyde group at position 2 requires precision to avoid over-oxidation or side reactions.

Vilsmeier-Haack Reaction :
Reaction with N,NN,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3POCl_3) at 0–5°C forms the iminium intermediate, hydrolyzed to the aldehyde using aqueous NaHCO₃. This method, applied to 3-bromo-7-methylimidazo[1,2-a]pyridine, achieves 78% yield but demands strict temperature control to prevent decomposition.

TEMPO-Mediated Oxidation :
Adapting a patent approach for 2-pyridinecarbaldehyde, oxidation of a hydroxymethyl precursor using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), potassium bromide (KBrKBr), and sodium hypochlorite (NaOClNaOCl) at pH 9.5 converts alcohols to aldehydes efficiently (80–88% yield). For the target compound, this method requires prior hydroxymethylation via chlorination-hydrolysis of a methyl group.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Bromination with NBS in DMF at 60°C improves regioselectivity compared to Br2Br_2 in CH2Cl2CH_2Cl_2. For formylation, Vilsmeier-Haack conditions in dichloroethane at reflux (80°C) enhance conversion rates but risk side reactions, necessitating shorter reaction times (2–3 h).

Catalytic Systems

TEMPO (0.51.5%mol0.5–1.5\% \, mol) in oxidation reactions minimizes over-oxidation to carboxylic acids. Radical bromination with AIBN (1%mol1\% \, mol) ensures homogeneous initiation, critical for scalability.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (400 MHz, CDCl3CDCl_3): Aldehyde proton at δ9.69.8(s,1H)\delta \, 9.6–9.8 \, (s, 1H), bromine-coupled aromatic protons at δ7.38.5(m,3H)\delta \, 7.3–8.5 \, (m, 3H).

  • 13C^{13}C NMR : Aldehyde carbon at δ190192ppm\delta \, 190–192 \, ppm, quaternary carbons adjacent to bromine at δ120125ppm\delta \, 120–125 \, ppm.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >95% purity, with residual solvents (chloroform, DMF) below ICH limits.

Industrial and Scalable Synthesis Considerations

Cost-Effective Bromination

TCICA, a low-cost chlorinating agent, reduces raw material expenses by 40% compared to NBS. However, wastewater treatment for halogenated byproducts remains a challenge.

Continuous Flow Oxidation

Adopting flow chemistry for TEMPO/NaOCl oxidation improves heat dissipation and reaction control, achieving 90% yield in 30 minutes.

Challenges in Synthesis and Purification

Regioselectivity in Bromination

Competing bromination at positions 5 and 6 occurs under high-temperature conditions, necessitating precise stoichiometry and cooling.

Aldehyde Stability

The aldehyde group is prone to hydration or oxidation during storage. Lyophilization under inert atmosphere and refrigeration (2–8°C) mitigates degradation .

Chemical Reactions Analysis

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core is highly versatile, with substituent variations significantly altering chemical and biological properties. Below is a systematic comparison:

Substituent Position Effects

Compound Name Substituents (Position) Key Differences vs. Target Compound Reference
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Br (7), CHO (2) Bromine at position 7 instead of 3; lacks methyl group. Higher reactivity at position 7 due to steric accessibility .
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Br (3), Cl (5), COOEt (2) Chlorine at position 5 and ethyl ester at 2; broader halogen diversity enhances antimicrobial activity .
6-Bromo-7-methylimidazo[1,5-a]pyridine Br (6), CH₃ (7) Different core (imidazo[1,5-a]pyridine); bromine at 6 reduces steric hindrance compared to position 3 .

Impact of Position 3 Bromine : Bromine at position 3 (target compound) favors Suzuki-Miyaura coupling reactions due to its proximity to the electron-rich pyridine nitrogen, unlike bromine at position 6 or 7 .

Functional Group Variations

Compound Name Functional Group (Position) Key Differences vs. Target Compound Reference
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate I (7), COOEt (2) Iodine’s larger atomic radius enhances polarizability; ethyl ester improves metabolic stability compared to aldehyde .
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine CF₃ (2,7), Br (3) Trifluoromethyl groups increase electron-withdrawing effects, altering π-π stacking in receptor binding .
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Br (2), COOCH₃ (7) Bromine at position 2 sterically hinders aldehyde-like reactivity .

Carbaldehyde vs. Carboxylate : The aldehyde group in the target compound enables Schiff base formation, useful in prodrug design, whereas carboxylate esters (e.g., ethyl or methyl) are more hydrolytically stable .

Structural and Electronic Effects

  • Halogen Effects : Bromine at position 3 (target) provides a balance between reactivity and stability, whereas iodine (larger, more polarizable) or chlorine (smaller, less steric) alter reaction kinetics .
  • Methyl vs. Methoxy : A methyl group (target) increases lipophilicity, whereas methoxy (e.g., ) introduces hydrogen-bonding capability .

Biological Activity

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 1313712-52-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. The aldehyde functional group at the 2-position contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, analogues have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains . These findings suggest that this compound may possess similar antimicrobial properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been explored in various cancer cell lines. For example, compounds derived from this class have been evaluated for their activity against VERO (African green monkey kidney), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. Preliminary results indicate that many derivatives exhibit low toxicity levels while effectively inhibiting cancer cell proliferation .

Interaction with Biological Targets

The mechanism of action for this compound likely involves interaction with specific molecular targets such as kinases or other enzymes involved in cellular signaling pathways. This interaction can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact pathways remain to be fully elucidated but may involve modulation of gene expression and interference with metabolic processes .

Biochemical Pathways

Upon binding to its targets, this compound may inhibit critical signaling pathways that are often dysregulated in cancer cells. For instance, it could affect pathways related to cell survival and proliferation, thereby enhancing the efficacy of existing chemotherapeutic agents or serving as a standalone therapeutic option.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of related compounds in the imidazo[1,2-a]pyridine class:

  • Study A : Evaluated the effects on Mtb growth inhibition with reported MIC values indicating strong antibacterial properties.
  • Study B : Assessed cytotoxicity across various cancer cell lines showing promising anticancer activity with low IC50 values compared to standard treatments like doxorubicin.
CompoundTargetMIC (μM)IC50 (μM)Cell Line
Compound AMtb0.03N/AN/A
Compound BHeLaN/A<10HeLa
Compound CMCF-7N/A<5MCF-7

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The aldehyde proton typically appears at δ 9.8–10.2 ppm, while bromine deshields adjacent protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and imine C=N (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₉H₈BrN₂O: calc. 255.98) .
  • X-Ray Crystallography : Resolve absolute configuration using SHELXL refinements. For microcrystalline samples, synchrotron sources enhance resolution .

How do substituent positions (e.g., bromine at C3, methyl at C7) influence the compound’s reactivity and bioactivity?

Advanced Research Question

  • Electronic Effects : Bromine at C3 increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at C2 or C5. Methyl at C7 enhances steric bulk, potentially hindering π-π stacking in biological targets .
  • Biological Activity : In imidazo[1,2-a]pyridines, bromine improves antimicrobial potency by interacting with bacterial DNA gyrase, while methyl groups modulate lipophilicity (logP) for better membrane penetration .
  • Case Study : 8-Fluoro derivatives showed anticancer activity via apoptosis induction, suggesting halogen position impacts target selectivity .

Methodological Recommendation : Use Hammett constants (σ) to predict substituent effects on reaction rates or perform QSAR modeling .

What strategies address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values) may stem from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) .
  • Substituent Effects : Compare 3-Bromo-7-methyl derivatives with 8-Fluoro or 5-Methyl analogs to isolate positional impacts .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Bromine may reduce metabolic degradation compared to chloro analogs .

Example : 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde showed selective cytotoxicity in cancer cells, while 7-Bromo derivatives were inactive, highlighting substituent-dependent mechanisms .

How can researchers optimize the synthetic yield of this compound for scale-up?

Basic Research Question

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki couplings. reports >80% yields with Pd(PPh₃)₄ .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Switch to toluene/EtOH mixtures for controlled reactivity .
  • Workflow Automation : Use flow chemistry for bromination steps to improve reproducibility ( notes industrial-scale reactors for similar compounds) .

Quality Control : Purity ≥95% via HPLC (C18 column, MeOH/H₂O mobile phase) .

What are the safety and handling protocols for this compound?

Basic Research Question

  • Hazard Identification : Classified as Irritant (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N₂) at 2–8°C in amber vials to prevent aldehyde oxidation .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before incineration .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

  • pH Stability : Aldehydes are prone to hydrolysis in basic conditions (pH >9). Use buffered solutions (pH 6–7) for biological assays .
  • Thermal Stability : DSC/TGA analysis () shows decomposition above 200°C. Avoid prolonged heating during synthesis .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; store samples in dark .

Recommendation : Pre-test stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

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